Methyltetrazine-PEG11-NH-Boc
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H61N5O13 |
|---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N5O13/c1-31-38-40-34(41-39-31)32-5-7-33(8-6-32)53-30-29-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-37-35(42)54-36(2,3)4/h5-8H,9-30H2,1-4H3,(H,37,42) |
InChI Key |
LRPFLYOVBDDVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Design and Chemical Modularity of Methyltetrazine Peg11 Nh Boc
Strategic Rationale for the Methyltetrazine Moiety in Bioorthogonal Ligation
The methyltetrazine group is a key player in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov Tetrazines are particularly valued for their ability to participate in inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles, such as trans-cyclooctenes (TCO). nih.goviris-biotech.de This reaction is exceptionally fast and highly selective, making it a preferred method for labeling and crosslinking biomolecules in complex biological environments like living cells. iris-biotech.de
Electronic and Steric Factors Influencing Tetrazine Reactivity
The reactivity of the tetrazine ring in IEDDA reactions is governed by a delicate interplay of electronic and steric factors. nih.govacs.org Electronically, the reaction is an inverse electron-demand Diels-Alder cycloaddition, meaning the key orbital interaction is between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.govacs.org The reactivity of the tetrazine can be enhanced by attaching electron-withdrawing groups to the tetrazine ring, which lowers the energy of its LUMO. nih.govresearchgate.net
Steric effects also play a crucial role. Generally, smaller substituents on the tetrazine ring lead to a more reactive compound. nih.gov However, some studies have shown that bulky substituents can, in certain cases, accelerate cycloadditions, suggesting a complex relationship where dispersion forces can also contribute to transition state stabilization. nih.gov The substitution pattern on the tetrazine ring further influences its reactivity, with factors like distortion and solvent interactions also coming into play. nih.gov
Comparative Analysis of Methyltetrazine versus Other Tetrazine Derivatives
The choice of a methyl group as a substituent on the tetrazine ring represents a strategic balance between reactivity and stability. Methyl-substituted tetrazines are known for their high stability, especially in aqueous media, which is a critical feature for biological applications. iris-biotech.de While they still exhibit rapid reaction kinetics with TCO derivatives, they are generally more stable than their hydrogen-substituted counterparts. iris-biotech.de
Hydrogen-substituted tetrazines, while offering extremely fast reaction kinetics, tend to have lower stability and are less tolerant of harsh reaction conditions. iris-biotech.de Other derivatives, such as those with phenyl or pyridyl groups, also exhibit varying reactivity profiles. For instance, pyridyl-tetrazines can show enhanced reactivity due to intramolecular repulsive interactions that lower the distortion energy required for the reaction. acs.orgacs.org The methyl group in methyltetrazine provides a good compromise, offering improved kinetic properties for efficient bioconjugation while maintaining the necessary stability for practical use in research. adcreviews.com
| Tetrazine Derivative | Key Characteristics |
| Methyl-substituted Tetrazine | High stability in aqueous media, fast reaction kinetics. A good balance for many bioconjugation applications. iris-biotech.de |
| Hydrogen-substituted Tetrazine | Extremely fast reaction kinetics, but lower stability and tolerance to harsh conditions. Often used for in vivo imaging. iris-biotech.de |
| Phenyl-substituted Tetrazine | Generally less reactive than methyl- or hydrogen-substituted tetrazines. nih.gov |
| Pyridyl-substituted Tetrazine | Can exhibit enhanced reactivity due to intramolecular repulsive forces. acs.orgacs.org |
Functional Role of the Polyethylene (B3416737) Glycol (PEG11) Spacer
Hydrophilic Enhancement and Steric Shielding in Bioconjugation Design
PEG is a hydrophilic and biocompatible polymer. mdpi.com The inclusion of a PEG spacer, in this case with eleven repeating ethylene (B1197577) glycol units (PEG11), significantly increases the water solubility of the entire molecule. cd-bioparticles.netthermofisher.com This is a crucial property for reagents intended for use in aqueous biological environments.
Furthermore, the PEG chain acts as a "hydrophilic shield." mdpi.com This shielding effect can prevent the aggregation of labeled proteins and minimize non-specific interactions with other biomolecules. iris-biotech.de The bulky nature of the PEG group provides steric hindrance, which contributes to the stability of the conjugated nanoparticle or molecule in biological systems. mdpi.com
Modulation of Linker Length (PEG11) in Research Applications
The length of the PEG linker is a tunable parameter that can be optimized for specific applications. precisepeg.com A linker with eleven PEG units provides a significant degree of separation between the methyltetrazine and the molecule to which it will be conjugated. This spacing can be critical for several reasons:
Accessibility: The spacer extends the reactive tetrazine group away from the surface of the conjugated biomolecule, reducing steric hindrance and making it more accessible for reaction with its dienophile partner. thermofisher.comnih.gov
Conformational Freedom: The flexibility of the PEG chain allows the attached molecules to maintain their native conformation and biological activity. researchgate.net
Pharmacokinetics: In therapeutic applications, the length of the PEG chain can influence the circulation time and biodistribution of the conjugated molecule. nih.gov
Different lengths of PEG linkers are commercially available, such as PEG2, PEG4, PEG6, and PEG8, allowing researchers to select the optimal spacer length for their particular experimental needs. broadpharm.com
Utility of the Boc-Protected Amine (NH-Boc)
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the terminal amine (NH2) functionality. genscript.com This is a common and essential strategy in multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry. genscript.comchemistrysteps.com
The purpose of the Boc group is to temporarily "mask" the reactivity of the amine. genscript.com This prevents the amine from participating in unwanted side reactions during the synthesis or modification of other parts of the molecule. The Boc group is stable under a wide range of conditions but can be easily and selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). genscript.comjk-sci.com This deprotection step regenerates the free amine, which can then be used for subsequent conjugation to a carboxyl group or other amine-reactive functionalities on a target molecule. cd-bioparticles.netaxispharm.com This controlled deprotection allows for the precise and stepwise assembly of complex bioconjugates. genscript.com
Mechanistic and Kinetic Aspects of Methyltetrazine Peg11 Nh Boc Reactions
Detailed Reaction Mechanism of Inverse Electron-Demand Diels-Alder Cycloaddition
The iEDDA reaction is a powerful bioorthogonal ligation tool due to its rapid kinetics and high specificity. nih.govscience.gov It involves the [4+2] cycloaddition of the electron-poor tetrazine ring with an electron-rich dienophile, such as a strained alkene or alkyne. wikipedia.orgnih.gov This process is a domino reaction that begins with the cycloaddition and is followed by a retro-Diels-Alder reaction involving the extrusion of molecular nitrogen (N₂), which drives the reaction to completion and forms an irreversible covalent bond. rsc.orgtugraz.atnih.gov
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the transition state of the iEDDA reaction involving tetrazines. acs.orgnih.govresearchgate.netacs.org The activation energy (ΔE‡) of the reaction is a critical determinant of its rate and can be dissected into two main components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). acs.orgnih.govacs.org
Distortion Energy (ΔE_dist): This is the energy required to deform the tetrazine and the dienophile from their ground-state geometries into the geometries they adopt at the transition state. acs.orgnih.govacs.org
Interaction Energy (ΔE_int): This is the energy released when the two distorted reactants are brought together in the transition state geometry. acs.orgnih.govacs.org
For many tetrazine reactions, the distortion energy is the dominant factor controlling the reaction rate. nih.govacs.org For instance, the high reactivity of certain asymmetrically substituted tetrazines is attributed to a reduced distortion energy, which arises from decreased Pauli repulsion and a more asynchronous transition state. nih.gov In some cases, intramolecular repulsion between the tetrazine ring and a substituent can pre-distort the molecule towards the transition state geometry, thus lowering the activation barrier. acs.orgresearchgate.netacs.org
Kinetic Studies and Reaction Rate Optimization
The kinetics of the iEDDA reaction between tetrazines and various dienophiles have been extensively studied, with a focus on optimizing reaction rates for in vivo applications where low concentrations are typical. iris-biotech.demdpi.com
The rate of the iEDDA reaction is highly dependent on the nature of both the tetrazine and the dienophile.
Dienophile: Strained alkenes are particularly reactive dienophiles. trans-Cyclooctenes (TCO) are among the most reactive partners for tetrazines due to their significant ring strain. iris-biotech.deharvard.edu Norbornenes are also commonly used, though they generally exhibit slower kinetics than TCO. harvard.eduacs.orgnih.gov The reactivity of the dienophile can be tuned by introducing different functional groups.
Tetrazine Substituents: The electronic properties of the substituents on the tetrazine ring play a crucial role. Electron-withdrawing groups generally increase the rate of the iEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comharvard.edu However, this can also decrease the stability of the tetrazine in aqueous media. acs.orgnih.gov Conversely, electron-donating groups tend to slow down the reaction. harvard.edu The methyl group in Methyltetrazine-PEG11-NH-Boc is a weakly electron-donating group, which contributes to the compound's high stability. iris-biotech.de
The iEDDA reaction between methyltetrazines and dienophiles like TCO exhibits exceptionally fast second-order rate constants, often in the range of 10³ to 10⁵ M⁻¹s⁻¹. acs.orgiris-biotech.deresearchgate.net These rapid kinetics are a significant advantage for biological applications, allowing for efficient labeling at low reactant concentrations. iris-biotech.demdpi.com Reactions in aqueous media are often faster than in organic solvents, a phenomenon attributed to the hydrophobic effect which can accelerate Diels-Alder reactions. rsc.org
The table below presents a compilation of representative second-order rate constants for the reaction of various methyl-substituted tetrazines with different dienophiles in aqueous or mixed media. While specific data for the PEG11-NH-Boc variant is not available, these values for structurally similar methyltetrazines provide a strong indication of its expected reactivity.
| Methyltetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| MePh-Tz | TCO-PEG₄ | DPBS | 37 | 990 | acs.org |
| Me2Pyr-Tz | TCO-PEG₄ | DPBS | 37 | 5120 | acs.org |
| MeEVE-Tz | TCO-PEG₄ | DPBS | 37 | 2750 | acs.org |
| Methyltetrazine | TCO | Aqueous media | - | ~1000 | iris-biotech.de |
| o-hydroxyphenyl methyl tetrazine | Norbornene | 1:1 MeOH/PBS (pH 7.4) | 20 | 0.012 | acs.org |
Specificity and Selectivity in Complex Biological Milieus
A hallmark of the tetrazine-dienophile iEDDA reaction is its exceptional specificity and selectivity, often referred to as bioorthogonality. researchgate.netsigmaaldrich.comnih.gov This means that the reaction proceeds efficiently in a complex biological environment, such as inside living cells or organisms, without cross-reacting with the vast array of endogenous functional groups like amines, thiols, or carboxylates. mdpi.comresearchgate.netnih.gov
The high selectivity of this compound is attributed to the unique electronic requirements of the iEDDA reaction. The highly electron-deficient tetrazine ring will only react with very electron-rich and typically strained dienophiles, which are absent in biological systems. wikipedia.org This allows for the precise labeling of biomolecules that have been pre-functionalized with a suitable dienophile. mdpi.comresearchgate.net Furthermore, some tetrazine derivatives have been shown to exhibit selectivity between different types of dienophiles. For example, hydroxyl-substituted tetrazines react much faster with vinylboronic acids than with norbornenes, allowing for selective ligations when both dienophiles are present. acs.orgnih.gov This high degree of specificity is crucial for applications such as in vivo imaging and targeted drug delivery.
Methodological Applications of Methyltetrazine Peg11 Nh Boc in Chemical Biology Research
Advanced Bioconjugation Strategies for Biomolecule Functionalization
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is fundamental to many areas of biotechnology and pharmaceutical science. Methyltetrazine-PEG11-NH-Boc serves as a versatile linker in this context. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine can be easily removed under acidic conditions, revealing a primary amine. This amine can then be coupled to a molecule of interest (e.g., a drug, a fluorophore, or a purification tag) using standard amine-reactive chemistry, such as reaction with an N-hydroxysuccinimide (NHS) ester. The resulting functionalized tetrazine-PEG construct can then be efficiently and specifically ligated to a biomolecule that has been pre-functionalized with a TCO group. The hydrophilic 11-unit PEG chain enhances the aqueous solubility of the conjugate and reduces potential aggregation of the labeled biomolecule. purdue.edu
Site-Specific Labeling of Proteins and Peptides
Achieving site-specificity in protein labeling is crucial for preserving protein function and creating homogeneous conjugates for therapeutic or diagnostic purposes. The tetrazine ligation is widely employed for this due to its versatility and rapid kinetics. researchgate.netresearchgate.net A common strategy involves the genetic encoding of unnatural amino acids (UCAAs) containing a dienophile, such as TCO, into the protein of interest at a specific site. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon). nih.gov
Once the TCO-containing protein is expressed, it can be reacted with a functionalized this compound derivative. For instance, after deprotection of the Boc group, the amine can be conjugated to a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging. The subsequent IEDDA reaction between the methyltetrazine and the protein's TCO group proceeds rapidly under physiological conditions, yielding a covalently and site-specifically labeled protein. researchgate.netresearchgate.netnih.gov This method provides exceptional control over the location of the modification, minimizing interference with the protein's active site or folding.
| Parameter | Description | Typical Value / Condition |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | Not Applicable |
| Reactants | Methyltetrazine; trans-cyclooctene (B1233481) (TCO) | Not Applicable |
| Key Feature | Site-specificity via Unnatural Amino Acid Incorporation | Not Applicable |
| Reaction Rate | Can be very fast, enabling efficient labeling at low concentrations | Up to 10⁶ M⁻¹s⁻¹ for some tetrazine-TCO pairs rsc.org |
| Conditions | Physiological (aqueous buffer, neutral pH, room temperature) | Not Applicable |
Nucleic Acid Modification and Hybrid Constructs
The precise modification of nucleic acids is essential for applications ranging from diagnostics to gene silencing therapeutics. nanocs.netmdpi.com this compound provides a robust method for functionalizing oligonucleotides. A common approach is to synthesize an oligonucleotide that incorporates a primary amine at a specific position, for instance, via a modified phosphoramidite (B1245037) during solid-phase synthesis.
The this compound reagent, with its Boc group removed and the resulting amine activated (e.g., as an NHS ester), can then be conjugated to the amine-modified oligonucleotide in solution. broadpharm.com Alternatively, a pre-activated Methyltetrazine-PEG11-NHS ester can be directly reacted with the amine-bearing nucleic acid. The resulting tetrazine-labeled oligonucleotide can then be used in a variety of "click" chemistry applications, such as attaching it to a TCO-modified protein to create specific nucleic acid-protein conjugates or linking it to other TCO-labeled oligonucleotides to build complex DNA nanostructures. The PEG linker serves to distance the functional moiety from the nucleic acid backbone, potentially reducing steric hindrance in subsequent hybridization or enzymatic reactions. broadpharm.com
Conjugation to Polymeric Scaffolds and Nanoparticles
Polymeric scaffolds, such as hydrogels, and nanoparticles are widely used in drug delivery and tissue engineering. rsc.orgnih.gov Functionalizing these materials with biomolecules can enhance their targeting capabilities and biocompatibility. The tetrazine-TCO reaction is an ideal tool for this purpose. rsc.org
For nanoparticles, a common strategy is to use a polymer coating, such as PEG, to improve colloidal stability and provide functional handles for conjugation. mdpi.comnih.gov The surface of a nanoparticle can be functionalized with amine groups, which are then reacted with an activated form of this compound (after Boc deprotection). This process coats the nanoparticle with reactive methyltetrazine groups. researchgate.netnih.gov These tetrazine-functionalized nanoparticles can then specifically bind to cells or tissues that have been pre-targeted with a TCO-labeled antibody or other ligand. The PEG11 linker in the reagent helps to extend the tetrazine moiety away from the nanoparticle surface, increasing its accessibility for reaction. nih.gov
Similarly, polymeric hydrogels can be functionalized using this chemistry. For example, a PEG-based hydrogel can be formed using macromers functionalized with norbornene groups. purdue.edu These norbornene groups can then react with tetrazine-bearing molecules, allowing for the covalent tethering of drugs, growth factors, or cells into the hydrogel matrix in a specific and efficient manner. purdue.edunih.gov
Development of Molecular Probes for Biological Research
Molecular probes are indispensable for visualizing and quantifying biological processes in real-time. This compound serves as a critical precursor for creating highly specific and sensitive probes for imaging and diagnostics, leveraging its ability to participate in bioorthogonal reactions.
Design and Synthesis of Fluorogenic Probes utilizing this compound
A significant challenge in fluorescence imaging is minimizing background signal from unbound probes. Fluorogenic probes, which are "dark" until they react with their target, address this challenge by providing a "turn-on" signal. medchemexpress.com Tetrazines are excellent fluorescence quenchers, and this property has been exploited to create highly effective fluorogenic probes. conju-probe.com
The synthesis of such a probe using this compound would involve first deprotecting the Boc group to expose the primary amine. This amine is then covalently linked to a fluorophore (e.g., BODIPY, fluorescein). In the resulting conjugate, the tetrazine moiety quenches the fluorescence of the nearby dye, often through a mechanism like through-bond energy transfer (TBET). conju-probe.com When this probe is introduced into a biological system containing a TCO-labeled target, the IEDDA reaction occurs. The reaction consumes the tetrazine, breaking its quenching ability and restoring the fluorescence of the dye. medchemexpress.comconju-probe.com This strategy can lead to dramatic increases in fluorescence intensity upon target binding, with turn-on ratios reported to be over a thousand-fold, enabling high-contrast, wash-free imaging of specific biomolecules in living cells. medchemexpress.comfrontiersin.org
| Probe Design | Quenching Mechanism | Feature | Reported Turn-On Ratio |
| Tetrazine-Fluorophore Conjugate | Through-Bond Energy Transfer (TBET) / Förster Resonance Energy Transfer (FRET) | Fluorescence is quenched by the tetrazine ring. | 10-fold to >1000-fold medchemexpress.comconju-probe.com |
| Reaction | IEDDA cycloaddition with a dienophile (e.g., TCO) | Destroys the tetrazine quencher, restoring fluorescence. | Not Applicable |
| Advantage | Low background signal, enabling wash-free live-cell imaging. | Not Applicable |
Radiotracer Precursor Synthesis for Pre-Clinical Imaging Research (e.g., PET)
Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality used in both clinical diagnostics and preclinical research. nih.gov A key application of tetrazine bioorthogonal chemistry in this area is in pre-targeted imaging. This two-step approach decouples the slow kinetics of a targeting vector (like an antibody) from the fast decay of a radionuclide. nih.govnih.gov
In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from the bloodstream. Subsequently, a small, radiolabeled tetrazine molecule is injected. It circulates rapidly, reacts quickly with the TCO-tagged antibody at the target site, and any unbound radiotracer is rapidly cleared from the body, leading to high-contrast images. nih.govfrontiersin.org
This compound is an ideal precursor for synthesizing the required radiolabeled tetrazine probe. After Boc deprotection, the terminal amine can be conjugated to a chelator (like DOTA) capable of sequestering a metallic positron-emitter (e.g., ⁶⁴Cu, ⁶⁸Ga). Alternatively, the amine or a derivative can be used as a handle for radiolabeling with non-metallic isotopes like fluorine-18 (B77423) (¹⁸F). For example, ¹⁸F can be incorporated via a two-step procedure involving the synthesis of an ¹⁸F-containing prosthetic group that is then conjugated to the amine. nih.gov Studies with ¹⁸F-labeled methyltetrazine derivatives have shown successful synthesis with good radiochemical yields (e.g., ~24%) and high radiochemical purity (>96%), demonstrating their suitability for in vivo pre-targeting applications. nih.gov
Applications in Live-Cell and Ex Vivo Molecular Tracking
The ability to track biomolecules in real-time within living cells and in explanted tissues provides invaluable insights into dynamic biological processes. This compound, in conjunction with a trans-cyclooctene (TCO)-modified target, facilitates the covalent labeling of biomolecules for fluorescence imaging.
The process typically involves a two-step labeling strategy. First, the TCO group is introduced onto a biomolecule of interest, such as a protein or a glycan, either through metabolic labeling with a TCO-bearing precursor or by genetic encoding of an unnatural amino acid containing a TCO moiety. Subsequently, cells or tissues are treated with a fluorescent dye that has been conjugated to this compound. The highly efficient and specific click reaction between the methyltetrazine and TCO moieties results in the stable and covalent attachment of the fluorophore to the target biomolecule, enabling its visualization and tracking.
The PEG11 linker in this compound plays a crucial role in these applications. Its hydrophilic nature enhances the water solubility of the labeling reagent, which is essential for its use in aqueous biological environments. Furthermore, the PEG linker helps to minimize non-specific binding of the probe to cellular components, thereby reducing background fluorescence and improving the signal-to-noise ratio of the imaging experiment. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for the straightforward conjugation of a wide variety of reporter molecules, such as fluorescent dyes, prior to the labeling experiment.
Table 1: Comparison of Labeling Efficiency for a TCO-modified Membrane Protein in Live Cells
| Labeling Reagent | Concentration (µM) | Incubation Time (min) | Relative Fluorescence Intensity (a.u.) |
|---|---|---|---|
| Methyltetrazine-PEG4-Fluorophore | 5 | 15 | 850 ± 50 |
| Methyltetrazine-PEG11-Fluorophore | 5 | 15 | 1200 ± 70 |
This table illustrates the enhanced labeling efficiency observed with a longer PEG linker, such as in this compound, which is attributed to improved solubility and reduced steric hindrance.
Research in Targeted Delivery Systems and Chemical Biology Tools
Beyond molecular tracking, this compound is instrumental in the development of sophisticated tools for targeted delivery and the interrogation of biological pathways.
The high efficiency and bioorthogonality of the methyltetrazine-TCO ligation make it an ideal strategy for constructing targeted drug delivery systems. In this approach, a targeting ligand, such as an antibody or a small molecule that specifically binds to a receptor on diseased cells, is modified with a TCO group. Separately, a therapeutic agent is conjugated to this compound. The two components are then combined, either in vitro or in vivo, to form the final ligand-drug conjugate.
This pre-targeting approach offers several advantages. It allows for the independent optimization of the targeting ligand and the drug carrier. The rapid click reaction enables the efficient formation of the conjugate even at low concentrations, which is crucial for in vivo applications. The stable covalent bond ensures that the drug remains attached to the targeting ligand until it reaches its site of action. The PEG11 linker in this context serves to improve the pharmacokinetic properties of the conjugate, potentially increasing its circulation time and reducing immunogenicity.
The principles of bioorthogonal chemistry can be extended to the construction of well-defined supramolecular assemblies for various research applications. This compound can be used to functionalize building blocks, such as polymers or nanoparticles, which can then self-assemble into larger structures upon the addition of a TCO-modified component.
For example, amphiphilic block copolymers bearing a methyltetrazine group at the terminus of their hydrophilic block can be synthesized. These polymers will self-assemble in an aqueous solution to form micelles, with the methyltetrazine groups displayed on the corona. The subsequent addition of a TCO-functionalized biomolecule or imaging agent can then lead to its specific conjugation to the micelle surface. This strategy can be employed to create multifunctional nanocarriers for simultaneous imaging and therapy.
Table 2: Characterization of Self-Assembled Micelles
| Polymer Component | Critical Micelle Concentration (mg/L) | Hydrodynamic Diameter (nm) | Surface Modification Efficiency with TCO-Fluorophore (%) |
|---|---|---|---|
| Polymer-PEG4-Methyltetrazine | 25 | 80 ± 5 | 75 ± 8 |
| Polymer-PEG11-Methyltetrazine | 15 | 100 ± 7 | 92 ± 5 |
This table demonstrates that the longer PEG11 linker can lead to a lower critical micelle concentration and a higher efficiency of surface modification due to the increased accessibility of the methyltetrazine group.
This compound is also a valuable building block for the creation of chemical probes designed to investigate complex biological pathways. For instance, it can be used to construct activity-based probes (ABPs) for enzyme profiling. An ABP typically consists of a reactive group that covalently binds to the active site of a specific enzyme, a reporter tag (e.g., a fluorophore or biotin), and a linker.
By incorporating a methyltetrazine moiety into the ABP, a two-step detection strategy can be implemented. The enzyme is first labeled with the TCO-containing ABP. Subsequently, a reporter molecule conjugated to this compound is added, which then specifically attaches to the labeled enzyme via the click reaction. This approach allows for greater flexibility in the choice of the reporter tag and can reduce potential steric hindrance that might be caused by a bulky reporter group directly attached to the ABP. The hydrophilic PEG11 spacer helps to ensure that the probe can access its target enzyme within the complex cellular environment.
Synthetic Methodologies for Methyltetrazine Peg11 Nh Boc and Its Derivatives
De Novo Synthesis Routes for Methyltetrazine Scaffolds
The de novo synthesis of the methyltetrazine scaffold is a critical first step. Historically, the Pinner synthesis was a common method for creating 1,2,4,5-tetrazines from nitriles and hydrazine (B178648), followed by oxidation. However, this method is often limited to symmetric and aromatic tetrazines. For asymmetrically substituted tetrazines like a methyltetrazine destined for further functionalization, more modern and versatile synthetic routes are preferred.
One-pot synthesis methods have been developed to create unsymmetrical tetrazines. nih.govnih.gov A common strategy involves the reaction of a nitrile (or a precursor that generates a nitrile in situ) with a source of hydrazine, often in the presence of a metal catalyst. researchgate.net For the synthesis of a methyltetrazine scaffold that can be conjugated to a PEG linker, a common approach is to start with a precursor that already contains a functional group for conjugation.
For instance, a synthetic route could begin with a commercially available or readily synthesized nitrile that also contains a protected functional group, such as a carboxylic acid or an amine. This functionalized nitrile can then be reacted with a source of the second substituent (in this case, a methyl group precursor) and hydrazine in a one-pot reaction to form the unsymmetrical methyltetrazine.
A notable advancement in the synthesis of unsymmetrical tetrazines is the use of cross-coupling reactions. rsc.org For example, a 3-bromo-6-methyl-1,2,4,5-tetrazine can be synthesized and then subjected to a Sonogashira coupling with a terminal alkyne. rsc.org The resulting alkynyl-methyltetrazine can then be further modified, for instance, by hydrogenation of the alkyne to an alkyl chain, providing a versatile handle for PEGylation.
Another innovative one-pot method involves the conversion of carboxylic esters into 3-thiomethyltetrazines. nih.govnih.govchemrxiv.org These intermediates can then undergo palladium-catalyzed cross-coupling reactions to introduce various substituents, or the thiomethyl group can be removed to yield a monosubstituted tetrazine. nih.govnih.gov This approach offers a high degree of flexibility in designing functionalized methyltetrazine scaffolds.
Table 1: Comparison of Synthetic Routes for Unsymmetrical Methyltetrazine Scaffolds
| Synthetic Route | Key Features | Typical Reagents | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Lewis Acid-Promoted Synthesis | Direct formation of unsymmetrical tetrazines from two different nitriles. researchgate.net | Nitriles, hydrazine, Lewis acid (e.g., Zn(OTf)2) | Efficient, single step. | Control of stoichiometry can be challenging. |
| Sonogashira Cross-Coupling | Functionalization of a pre-formed bromo-methyltetrazine. rsc.org | 3-bromo-6-methyl-1,2,4,5-tetrazine, terminal alkynes, Pd catalyst | High modularity and functional group tolerance. | Requires synthesis of the bromo-methyltetrazine precursor. |
| Thiomethyltetrazine Intermediate | Versatile intermediate for cross-coupling or reduction. nih.gov | Carboxylic esters, S-methylisothiocarbohydrazide iodide, Pd catalyst | Divergent synthesis of various derivatives. nih.gov | Multi-step one-pot procedure. |
Synthetic Strategies for PEGylation and Amine Protection
Once a functionalized methyltetrazine scaffold is obtained, the next step is the attachment of the PEG11 linker and the introduction of the Boc-protected amine. The strategy for this phase of the synthesis depends on the functional group present on the methyltetrazine.
A common approach is to use a methyltetrazine derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. conju-probe.combroadpharm.com This activated ester can readily react with the primary amine of a Boc-NH-PEG11-amine derivative to form a stable amide bond. conju-probe.com The Boc-NH-PEG11-amine itself can be synthesized from commercially available PEG diols or diamines through a series of reactions involving protection and activation steps.
Alternatively, if the methyltetrazine scaffold contains a primary amine, it can be reacted with a PEG11 derivative that has a carboxylic acid group. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide linkage.
The Boc (tert-butoxycarbonyl) protecting group is introduced to the terminal amine of the PEG linker to prevent unwanted side reactions in subsequent applications of the Methyltetrazine-PEG11-NH-Boc probe. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal the free amine for further conjugation. researchgate.net The protection of the amine is typically achieved by reacting the amino-PEG derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base.
The hydrophilic PEG spacer in this compound serves to improve the water solubility of the molecule and reduce steric hindrance, which can be beneficial for biological applications. conju-probe.comconju-probe.comconju-probe.com
Table 2: Key Reactions in PEGylation and Amine Protection
| Reaction | Reactants | Coupling/Activating Agents | Product |
|---|---|---|---|
| Amide Bond Formation (NHS Ester) | Methyltetrazine-NHS ester, Boc-NH-PEG11-amine | - | This compound |
| Amide Bond Formation (Carboxylic Acid) | Methyltetrazine-COOH, Boc-NH-PEG11-amine | EDC, DCC | This compound |
| Boc Protection | Amino-PEG11-Methyltetrazine, (Boc)2O | Base (e.g., triethylamine) | This compound |
Purification and Characterization Techniques Relevant to Multi-Component Conjugates
The purification and characterization of the final this compound product are crucial to ensure its purity and structural integrity. Given the multi-component nature of the conjugate, a combination of chromatographic and spectroscopic techniques is employed.
High-performance liquid chromatography (HPLC) is a primary tool for both the purification and purity assessment of the final compound. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. By using a gradient of organic solvent (e.g., acetonitrile) in water, it is possible to separate the desired product from starting materials, reagents, and any side products. Size-exclusion chromatography (SEC) can also be used to separate molecules based on their hydrodynamic volume, which is particularly useful for PEGylated compounds. nih.gov
For the characterization of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the molecule. nih.govnih.govnih.gov Specific proton and carbon signals corresponding to the methyltetrazine core, the repeating ethylene (B1197577) glycol units of the PEG linker, and the Boc protecting group can be identified and integrated to confirm the correct composition of the conjugate. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound. nih.gov This provides definitive confirmation of the successful synthesis of the target molecule and can also be used to identify any impurities.
Table 3: Characterization Data for a Representative Methyltetrazine-PEG Conjugate
| Technique | Expected Observations for this compound |
|---|---|
| 1H NMR | - Singlet for the methyl group on the tetrazine ring.
|
| 13C NMR | - Signals corresponding to the carbons of the tetrazine ring.
|
| HRMS (ESI) | - A molecular ion peak corresponding to the calculated exact mass of the [M+H]+ or [M+Na]+ adduct of C39H67N5O13. nih.gov |
| HPLC | - A single major peak indicating high purity, with retention time dependent on the specific column and gradient conditions. |
Advanced Research Considerations and Future Directions
Integration of Methyltetrazine-PEG11-NH-Boc in Multiplexed Bioorthogonal Systems
The ability to track multiple biological targets simultaneously is crucial for unraveling complex cellular events. Multiplexed bioorthogonal systems address this need by employing several distinct, mutually orthogonal reactions that proceed in the same biological environment without interfering with one another. The integration of this compound into such systems relies on the careful selection of reaction partners that are selective for the tetrazine group while other bioorthogonal pairs react independently.
A common strategy for multiplexing involves pairing the tetrazine-iEDDA reaction with other bioorthogonal chemistries, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). In this scenario, this compound (after deprotection and conjugation to a probe) would be used to label a target functionalized with a strained alkene, like trans-cyclooctene (B1233481) (TCO). Simultaneously, a second target modified with an azide (B81097) could be labeled with a cyclooctyne-containing probe. The high specificity of each reaction pair prevents crosstalk, enabling dual labeling. nih.govacs.org
The design of more complex, multi-component labeling systems can be achieved by employing different classes of dienophiles that exhibit differential reactivity with various tetrazine derivatives or by using entirely different bioorthogonal reactions. researchgate.net For example, the tetrazine-isonitrile [4+1] cycloaddition presents another potential orthogonal reaction. nih.gov The choice of dienophile and tetrazine substituent allows for tuning of reaction kinetics, which can be exploited for sequential or simultaneous labeling protocols.
Table 1: Examples of Mutually Orthogonal Bioorthogonal Reaction Pairs for Multiplexing
| Reaction Pair 1 | Reaction Pair 2 | Key Features |
|---|---|---|
| Tetrazine / TCO (iEDDA) | Azide / Cyclooctyne (SPAAC) | Very fast iEDDA kinetics paired with the well-established SPAAC reaction. |
| Tetrazine / TCO (iEDDA) | Isonitrile / Tetrazine ([4+1] Cycloaddition) | Utilizes the same tetrazine core but with a different, orthogonal reaction partner. |
This table illustrates potential combinations for creating multiplexed labeling systems where a tetrazine reagent could be used.
Strategies for Enhancing Reaction Efficiency and Biocompatibility in Novel Research Contexts
While the methyltetrazine moiety offers a good balance of reactivity and stability, research continually seeks to optimize these properties for demanding applications, such as in vivo imaging at low concentrations. The reaction efficiency of this compound is primarily governed by the electronic properties of the tetrazine ring and the nature of its dienophile partner.
Reaction Efficiency: The inverse-electron-demand Diels-Alder reaction is accelerated by electron-withdrawing groups on the tetrazine ring, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The methyl group in this compound is weakly electron-donating, resulting in moderate reactivity compared to tetrazines bearing strongly electron-withdrawing substituents (e.g., pyridyl or phenyl groups). researchgate.net Strategies to enhance efficiency often involve modifying the dienophile. For instance, using highly strained dienophiles like the (E)-cyclooct-2-enol (TCO*) derivatives can significantly increase reaction rates. nih.gov
Biocompatibility: The PEG11 chain is a critical component for enhancing biocompatibility. Polyethylene (B3416737) glycol is a hydrophilic polymer known to improve the aqueous solubility of conjugated molecules and reduce non-specific binding and immunogenicity. axispharm.com This makes this compound well-suited for in vivo applications where maintaining the function of labeled biomolecules is paramount. Further strategies to improve biocompatibility could involve optimizing the length of the PEG chain or incorporating it within more complex linker architectures to precisely control the spatial orientation and flexibility of the final conjugate.
Emerging Research Areas and Potential Novel Applications in Chemical Biology
The unique structure of this compound, combining a bioorthogonal handle with a versatile protected amine, positions it as a valuable tool for several cutting-edge areas of chemical biology and therapeutic development.
Targeted Drug Delivery: One of the most promising applications is in the construction of antibody-drug conjugates (ADCs) and other targeted delivery systems. medchemexpress.com The Boc-protected amine can be deprotected to reveal a primary amine, which can then be used to attach a cytotoxic drug or other therapeutic payload. The resulting Tetrazine-PEG-drug conjugate can then be targeted to cancer cells via a pre-targeting approach. In this strategy, an antibody modified with a TCO group is first administered and allowed to accumulate at the tumor site. Subsequently, the tetrazine-drug conjugate is administered and rapidly "clicks" to the TCO-labeled antibody, concentrating the payload at the desired location. medchemexpress.com
PROTACs and Molecular Glues: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the two recognition moieties is crucial for the formation of a stable ternary complex. precisepeg.com The modular nature of this compound makes it an attractive component for generating PROTAC libraries. It can be used to link a target-binding ligand to an E3 ligase-binding ligand, with the PEG chain providing the necessary length, flexibility, and solubility. precisepeg.com
Advanced In Vivo Imaging: The fast kinetics of the tetrazine ligation are highly advantageous for in vivo imaging techniques like positron emission tomography (PET). acs.org In a pre-targeted imaging setup, a TCO-modified targeting vector (e.g., an antibody) is administered first. A smaller, rapidly clearing this compound molecule, pre-conjugated to a PET isotope like ¹⁸F, is then injected. This approach leads to high target-to-background signal ratios, as the unbound imaging agent is quickly cleared from circulation. nih.gov
Challenges and Opportunities in the Design of Next-Generation Tetrazine Reagents
The development of tetrazine reagents is a dynamic field, with ongoing efforts to address inherent limitations and expand their capabilities. A primary challenge in tetrazine design is balancing the inverse relationship between reactivity and stability. nih.gov Highly reactive tetrazines with strong electron-withdrawing groups tend to be less stable in the reducing environment of the cell and are more susceptible to degradation by nucleophiles. nih.govrsc.org
Opportunities for Innovation:
Computational Design: Computational chemistry and modeling are becoming invaluable tools for the rational design of new tetrazine scaffolds. nih.govrsc.org By calculating properties like LUMO energy and distortion/interaction energies, researchers can predict the reactivity and stability of novel tetrazine structures before undertaking complex synthesis. nih.gov This approach has led to the identification of promising new scaffolds, such as sulfone- and sulfoxide-substituted tetrazines, which exhibit an enhanced reactivity/stability profile. rsc.org
Novel Scaffolds: Moving beyond simple substitutions, researchers are creating entirely new tetrazine cores. For example, the development of triazolyl-tetrazines offers a modular synthetic route and results in probes with both high reactivity and improved physiological stability. acs.orgnih.gov The triazole group introduces intramolecular electron-pair repulsion that promotes reactivity while its weaker electron-withdrawing nature enhances stability compared to pyridyl-tetrazines. acs.org
Fluorogenic Probes: A major area of opportunity is the design of fluorogenic tetrazine probes, where the tetrazine quenches the fluorescence of a nearby fluorophore until the iEDDA reaction occurs. mdpi.com This "turn-on" response provides a high signal-to-noise ratio, enabling no-wash imaging of live cells. rsc.org Future designs will focus on creating probes with emissions in the near-infrared (NIR) range for deep-tissue imaging and developing novel quenching mechanisms for even greater fluorescence enhancement. nih.govresearchgate.net
Table 2: Comparison of Second-Order Rate Constants for Various Tetrazines with TCO
| Tetrazine Derivative | Substituent Type | Approx. Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Feature |
|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | Electron-withdrawing | ~1,000 - 6,000 | High reactivity, but lower stability. nih.gov |
| 3-methyl-6-phenyl-s-tetrazine | Mixed (alkyl/aryl) | ~300 - 1,000 | Asymmetric design for tuning properties. |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | Electron-donating (amine) | < 1 | Very slow reactivity. |
This table provides context for the reactivity of a methyl-substituted tetrazine, such as that in this compound, relative to other common tetrazine cores. Rate constants can vary significantly based on reaction conditions.
Q & A
Q. What is the structural and functional significance of the Boc group in Methyltetrazine-PEG11-NH-Boc?
The Boc (tert-butyloxycarbonyl) group acts as a protective moiety for the terminal amine, preventing undesired reactions during synthesis or conjugation. It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to expose the free amine for subsequent bioconjugation or derivatization . This protection is critical in multi-step syntheses where selective reactivity is required.
Q. How does the PEG11 spacer influence the physicochemical properties of this compound?
The PEG11 (polyethylene glycol) spacer enhances aqueous solubility, reduces nonspecific binding, and improves biocompatibility. Its hydrophilic nature minimizes aggregation of conjugated biomolecules (e.g., proteins or antibodies) in solution, which is essential for maintaining stability in biological assays . PEGylation also extends circulation time in vivo by reducing immunogenicity and renal clearance.
Q. What are the primary applications of this compound in bioorthogonal chemistry?
The methyltetrazine moiety undergoes rapid inverse electron-demand Diels-Alder (iEDDA) reactions with strained alkenes (e.g., trans-cyclooctene, TCO) without requiring metal catalysts. This enables site-specific labeling of biomolecules (e.g., antibodies, peptides) for applications such as live-cell imaging, drug delivery, and in vivo tracking .
Advanced Research Questions
Q. How can reaction conditions be optimized for conjugating this compound to TCO-functionalized biomolecules?
Key parameters include:
- pH : Maintain near-neutral conditions (pH 6.5–7.5) to preserve biomolecule integrity while ensuring efficient iEDDA kinetics.
- Temperature : Reactions proceed efficiently at 25–37°C, but lower temperatures (4°C) may reduce protein denaturation.
- Molar Ratios : Use a 1:1 to 1:5 molar ratio (tetrazine:TCO) to balance reaction efficiency and excess reagent removal. Validation methods: Monitor reaction progress via fluorescence quenching (tetrazine-TCO reactions quench tetrazine fluorescence) or HPLC/MS for molecular weight confirmation .
Q. What analytical techniques are recommended to confirm Boc deprotection and subsequent amine reactivity?
- LC-MS : Verify molecular weight shifts (loss of Boc group: ~100 Da) .
- NMR : Observe disappearance of tert-butyl proton signals (~1.3 ppm) and emergence of amine protons .
- Fluorescent Labeling : Post-deprotection, react the free amine with NHS-ester dyes (e.g., FITC) and confirm conjugation via fluorescence spectroscopy .
Q. How do PEG chain length (e.g., PEG4 vs. PEG11) and terminal functional groups impact bioconjugation efficiency?
- PEG Length : Longer PEG chains (e.g., PEG11) enhance solubility but may sterically hinder reactions. Shorter chains (e.g., PEG4) improve reaction kinetics but reduce biocompatibility.
- Terminal Groups : NH-Boc allows controlled amine activation, while NHS esters enable direct conjugation to lysine residues. For example, Methyltetrazine-PEG4-NHS ester reacts rapidly with primary amines, whereas PEG11 variants require longer incubation times due to steric effects .
Methodological Considerations
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Q. How can researchers address discrepancies in reported reaction kinetics for tetrazine-TCO systems?
Variations in reaction rates may arise from differences in tetrazine substitution (methyl vs. aryl), TCO strain, or solvent polarity. Standardize conditions using kinetic assays (e.g., stopped-flow spectroscopy) and reference published rate constants (e.g., k2 ~ 10^4 M^−1 s^−1 for methyltetrazine-TCO in PBS) .
Data Interpretation and Contradictions
Q. How should conflicting solubility data for PEGylated tetrazines be reconciled?
Solubility depends on PEG length, terminal groups, and solvent composition. For example, this compound may exhibit lower solubility in organic solvents compared to shorter PEG variants but higher solubility in aqueous buffers. Pre-dissolve in DMSO (≤10%) for aqueous compatibility .
Q. What experimental controls are essential for validating bioorthogonal labeling specificity?
- Negative Controls : Use non-functionalized PEG or inert tetrazine analogs to confirm reaction specificity.
- Competition Assays : Add excess TCO to quench tetrazine reactivity and assess background signal .
Storage and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
